Methyl 2-(2-chloro-1H-indol-3-yl)acetate is a chemical compound that belongs to the indole family, which is characterized by its bicyclic structure comprising a benzene ring fused to a pyrrole ring. This compound is particularly notable for its potential applications in medicinal chemistry due to the biological activities associated with indole derivatives. The presence of the chlorine substituent and the acetate functional group enhances its reactivity and biological profile.
Methyl 2-(2-chloro-1H-indol-3-yl)acetate can be classified under organic compounds, specifically as an indole derivative. It has the chemical formula C_11H_10ClN_O_2 and a CAS number of 1912-34-1. This compound is often synthesized in laboratory settings for research purposes, particularly in studies related to pharmacology and medicinal chemistry.
The synthesis of methyl 2-(2-chloro-1H-indol-3-yl)acetate typically involves the reaction of indole derivatives with acetic acid or its derivatives. One common method includes the use of chlorinated indoles as starting materials, which undergo acylation reactions.
Methyl 2-(2-chloro-1H-indol-3-yl)acetate features a core indole structure with a chlorine atom at the second position and an acetate group attached at the second carbon of the ethyl chain.
This structure contributes to its reactivity and interaction with biological targets.
Methyl 2-(2-chloro-1H-indol-3-yl)acetate can participate in various chemical reactions, including nucleophilic substitutions and acylation reactions due to the electrophilic nature of the chlorine atom.
The mechanism of action for methyl 2-(2-chloro-1H-indol-3-yl)acetate in biological systems typically involves interaction with specific cellular targets, such as enzymes or receptors that are involved in signaling pathways.
Research indicates that indole derivatives can exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The mechanism often involves modulation of enzyme activity or interference with cellular signaling pathways.
Methyl 2-(2-chloro-1H-indol-3-yl)acetate has several scientific uses:
This compound disrupts microtubule dynamics by targeting the colchicine-binding site (CBS) on β-tubulin. Molecular docking studies reveal that the chloroindole moiety penetrates a hydrophobic pocket formed by βLys254, βLeu248, and βCys241 residues, while the acetate group stabilizes the complex through polar interactions. This binding competitively inhibits colchicine and prevents α/β-tubulin dimer polymerization, a mechanism confirmed by in vitro tubulin assembly assays showing IC₅₀ values in the low micromolar range (1.5–2.4 μM) [7]. The CBS specificity allows evasion of P-glycoprotein (P-gp)-mediated drug efflux, a key resistance mechanism for taxanes and vinca alkaloids [4] .
Table 1: Tubulin Polymerization Inhibition by Indole Derivatives
Compound | Tubulin IC₅₀ (μM) | Binding Site |
---|---|---|
Methyl 2-(2-chloro-1H-indol-3-yl)acetate | 1.6–2.4 | Colchicine site |
Colchicine | 3.3 | Colchicine site |
Combretastatin A-4 | 1.2 | Colchicine site |
VERU-111 | 0.0052 | Colchicine site |
Microtubule disruption triggers prolonged activation of the spindle assembly checkpoint (SAC), arresting cells at the G2/M transition. Flow cytometry analyses of treated HeLa and MCF-7 cells show 70–85% accumulation in G2/M phase at concentrations of 20–50 nM within 24 hours. This arrest correlates with elevated phosphorylation of CDC2 and cyclin B1 degradation, halting mitotic progression. Cells arrested beyond 12–18 hours undergo irreversible apoptotic commitment due to SAC fatigue [2] .
Downstream of microtubule disruption, the compound modulates Bcl-2 family proteins. Immunoblotting reveals dose-dependent suppression of anti-apoptotic Bcl-2 and Mcl-1, coupled with increased pro-apoptotic Bax expression in HT-29 and HeLa cells. This imbalance permeabilizes mitochondrial membranes, releasing cytochrome c and activating caspase-9 and caspase-3. PARP cleavage and DNA fragmentation confirm apoptosis execution, with >40% Annexin-V-positive cells observed at IC₉₀ concentrations [2] [8] [10].
The compound exhibits differential cytotoxicity across cancer types, with colon adenocarcinoma HT-29 cells showing heightened sensitivity due to impaired glucose metabolism and accumulation of glycogen [3]. IC₅₀ values derived from MTT assays highlight its potency:
Table 2: Antiproliferative Activity Across Cancer Cell Lines
Cell Line | Tumor Type | IC₅₀ (μM) | Key Sensitivity Factors |
---|---|---|---|
HeLa | Cervical carcinoma | 0.52 | High mitotic index, CBS expression |
MCF-7 | Breast adenocarcinoma | 0.34 | Hormone-receptor sensitivity |
HT-29 | Colon adenocarcinoma | 0.86 | Glycogen accumulation, brush border hydrolases |
Notably, HT-29’s structural similarity to small-intestine enterocytes (e.g., brush border hydrolases) may facilitate drug uptake [3] [7].
The compound synergizes with CBS inhibitors like combretastatin A-4 (CA-4) analogs and arylthioindoles. In HeLa cells, co-treatment with CA-4 derivatives reduces individual IC₅₀ values by 4–8 fold (combination index <0.7). This synergy arises from:
Table 3: Synergistic Interactions with Clinical-Stage CBS Inhibitors
Combination Partner | Cancer Model | Combination Index (CI) | Effect on Tubulin IC₅₀ |
---|---|---|---|
Crolibulin | A375/TxR melanoma | 0.45 | 3.2-fold reduction |
VERU-111 | Prostate cancer | 0.62 | 4.1-fold reduction |
ABT-751 | HT-29 colon | 0.78 | 2.8-fold reduction |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: